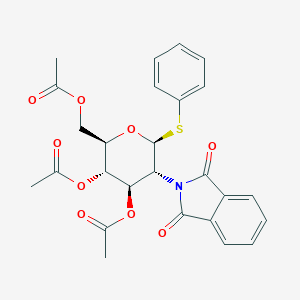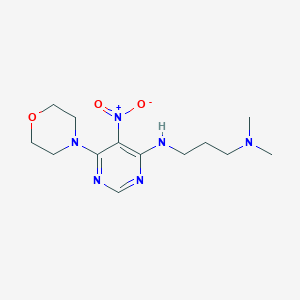![molecular formula C10H9BrO4 B326672 8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid](/img/structure/B326672.png)
8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid is an organic compound with the molecular formula C10H9BrO4 It is a derivative of benzodioxepine, a bicyclic structure containing both benzene and dioxepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid typically involves the bromination of 3,4-dihydro-2H-1,5-benzodioxepine followed by carboxylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is usually carried out in an organic solvent such as dichloromethane or chloroform. The carboxylation step can be achieved using carbon dioxide under high pressure or through the use of carboxylating reagents like carbon tetrachloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can be considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amine or thiol derivatives.
Scientific Research Applications
8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s bicyclic structure allows for unique interactions with proteins, potentially leading to selective and potent effects.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxylic acid
- 7-fluoro-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxylic acid
- 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxylic acid
Uniqueness
8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H9BrO4 |
|---|---|
Molecular Weight |
273.08 g/mol |
IUPAC Name |
7-bromo-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxylic acid |
InChI |
InChI=1S/C10H9BrO4/c11-7-5-9-8(4-6(7)10(12)13)14-2-1-3-15-9/h4-5H,1-3H2,(H,12,13) |
InChI Key |
VOGWBWXJOWEAFT-UHFFFAOYSA-N |
SMILES |
C1COC2=C(C=C(C(=C2)C(=O)O)Br)OC1 |
Canonical SMILES |
C1COC2=C(C=C(C(=C2)C(=O)O)Br)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzoyloxy)-1-[1-(benzoyloxy)-2-(benzyloxy)ethyl]-4,4-bis(ethylsulfanyl)-3-hydroxybutyl benzoate](/img/structure/B326590.png)
![2-[(acetyloxy)amino]-2-deoxy-4,6-O-(4-methoxybenzylidene)hexopyranose](/img/structure/B326591.png)
![4-methoxyphenyl 3,4,6-tri-O-acetyl-2-[(acetyloxy)amino]-2-deoxyhexopyranoside](/img/structure/B326592.png)

![[(2R,3S,4R,6S)-3,4-diacetyloxy-6-phenylsulfanyl-5-[(2,2,2-trichloro-1-hydroxyethyl)amino]oxan-2-yl]methyl acetate](/img/structure/B326595.png)


![N-[1-(4-chlorophenyl)ethyl]furan-2-carboxamide](/img/structure/B326598.png)
![N-[1-(4-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B326599.png)
![N-[1-(4-bromophenyl)ethyl]thiophene-2-carboxamide](/img/structure/B326602.png)
![N-[1-(4-bromophenyl)ethyl]-3-methoxybenzamide](/img/structure/B326606.png)
![N-[1-(1-naphthyl)ethyl]-2-thiophenecarboxamide](/img/structure/B326607.png)
![N-[1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B326609.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-phenylethyl]-4-methoxybenzamide](/img/structure/B326612.png)
